![molecular formula C16H16BrN5 B13986906 6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine CAS No. 52128-31-1](/img/structure/B13986906.png)
6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine is a synthetic organic compound with the molecular formula C16H16BrN5 It is characterized by a quinazoline core structure substituted with a brominated aniline group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Brominated Aniline Group: The brominated aniline group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinazoline core with 3-bromoaniline in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide.
Methylation: The final step involves the methylation of the quinazoline core, which can be achieved using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The bromine atom in the aniline group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like potassium carbonate and a polar aprotic solvent.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine can be compared with other similar compounds, such as:
N-[4-(3-Bromoanilino)pyrido[3,4-d]pyrimidin-6-yl]-N-methyl-prop-2-enamide: This compound has a similar brominated aniline group but a different core structure, leading to distinct biological activities.
(E)-N-[4-(3-Bromoanilino)quinazolin-6-yl]-4-[2-hydroxyethyl(methyl)amino]but-2-enamide: This compound also contains a brominated aniline group and a quinazoline core but has additional functional groups that may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
52128-31-1 |
|---|---|
Formule moléculaire |
C16H16BrN5 |
Poids moléculaire |
358.24 g/mol |
Nom IUPAC |
6-[(3-bromoanilino)methyl]-5-methylquinazoline-2,4-diamine |
InChI |
InChI=1S/C16H16BrN5/c1-9-10(8-20-12-4-2-3-11(17)7-12)5-6-13-14(9)15(18)22-16(19)21-13/h2-7,20H,8H2,1H3,(H4,18,19,21,22) |
Clé InChI |
QKZKYIOLHFHUEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


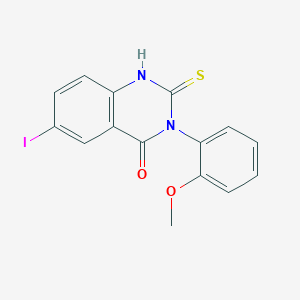
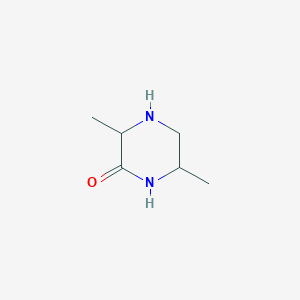
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)
![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)

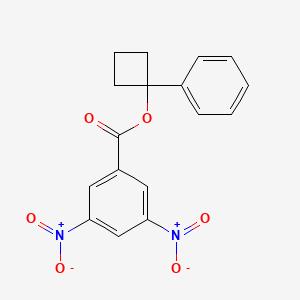
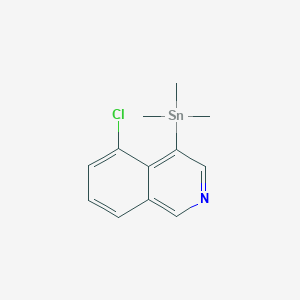
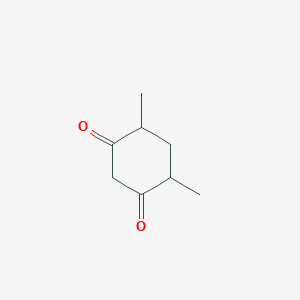
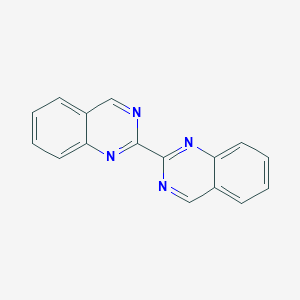
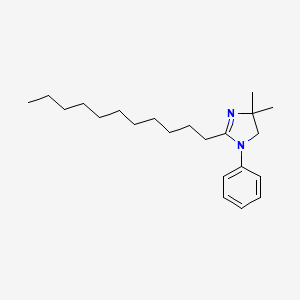
![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)



